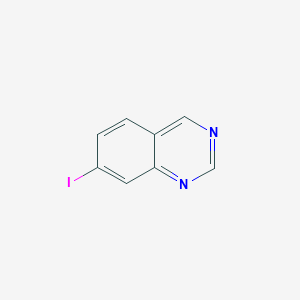

7-Iodoquinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

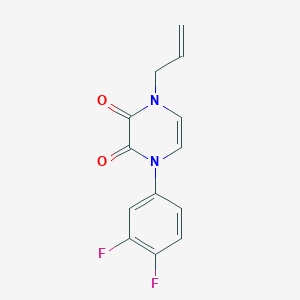

7-Iodoquinazoline-2,4(1H,3H)-dione is a compound used for laboratory research purposes . It has a molecular weight of 288.04 .

Synthesis Analysis

Quinazoline and quinazolinone derivatives, which include 7-Iodoquinazoline, are synthesized using various methods due to their broad spectrum of biological activities . These compounds are of great interest in organic synthesis and medicinal chemistry fields .Molecular Structure Analysis

The molecular structure of 7-Iodoquinazoline-2,4(1H,3H)-dione is represented by the Inchi Code 1S/C8H5IN2O2/c9-4-1-2-5-6 (3-4)10-8 (13)11-7 (5)12/h1-3H, (H2,10,11,12,13) .Chemical Reactions Analysis

Quinazoline, a compound made up of two fused six-membered simple aromatic rings—benzene and pyrimidine ring, is a key component of 7-Iodoquinazoline. The properties of the pyrimidine ring are affected by the presence of the fused benzene ring . The marked polarization of the 3,4-double bond is reflected in the reactions of quinazoline .Physical And Chemical Properties Analysis

7-Iodoquinazoline-2,4(1H,3H)-dione is a solid substance that should be stored in a refrigerator .Applications De Recherche Scientifique

Application Summary

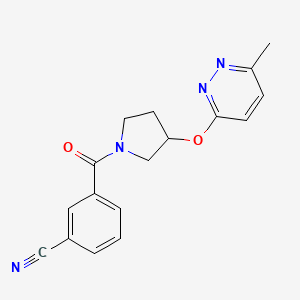

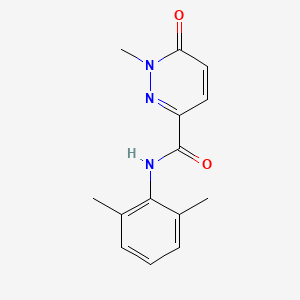

7-Iodoquinazoline derivatives have been studied for their potential as anticancer agents . Specifically, they have been evaluated as dual inhibitors of EGFRWT and EGFRT790M .

Methods of Application

In the study, fifteen new iodoquinazoline derivatives were designed according to the structural requirements of receptors . The cytotoxicity of these compounds was evaluated against MCF-7, A549, HCT116, and HepG2 cell lines using the MTT assay . The compounds were also assessed for their EGFRWT and EGFRT790M inhibitory activities .

Results and Outcomes

Compounds 18, 17, and 14b showed the highest anticancer effects with IC50 values ranging from 5.11 to 7.03 μM against HepG2, MCF-7, HCT116, and A549 cell lines . These compounds also demonstrated low toxicity against VERO normal cells with IC50 values increasing from 43.44 to 52.11 μM . In addition, compounds 10, 13, 14b, 16, and 18 excellently inhibited VEGFR-2 activity with IC50 ranging from 0.17 to 0.50 μM . Moreover, compounds 18, 17, 14b, and 16 remarkably inhibited EGFRT790M activity with IC50 values ranging from 0.25 to 0.40 μM .

Antimicrobial Research

Application Summary

7-Iodoquinazoline derivatives have also been studied for their potential as antimicrobial agents .

Methods of Application

In the study, a series of novel substituted iodoquinazoline derivatives were screened for their antimicrobial activity . The compounds were tested against various microorganisms including gram-negative bacteria E. coli, and gram-positive bacteria S. aureus, B. subtilis, as well as fungi S. Cerevisiae, and C. albicans .

Results and Outcomes

The study found that compounds 15 and 16 showed remarkable activity towards the gram-negative bacteria E. coli . Additionally, compounds 14, 15, and 17 showed potent activity against S. aureus, B. subtilis, S. Cerevisiae, and C. albicans .

Safety And Hazards

The safety information for 7-Iodoquinazoline-2,4(1H,3H)-dione indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Orientations Futures

Research on iodoquinazoline derivatives, including 7-Iodoquinazoline, is ongoing, with a focus on their potential as anticancer agents . These compounds are being evaluated as dual inhibitors of EGFRWT and EGFRT790M . The new derivatives are designed according to the target of structural requirements of receptors .

Propriétés

IUPAC Name |

7-iodoquinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVMHCJFWOFIJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C=C1I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Iodoquinazoline | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2663433.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2663438.png)

![3-(4-Methylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2663440.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)pivalamide hydrochloride](/img/structure/B2663445.png)

![2-(benzylsulfanyl)-3-(furan-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2663454.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B2663455.png)